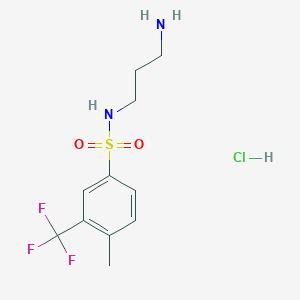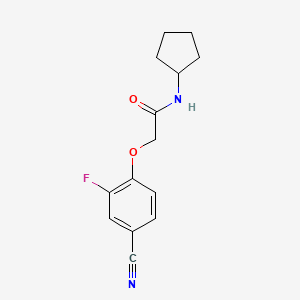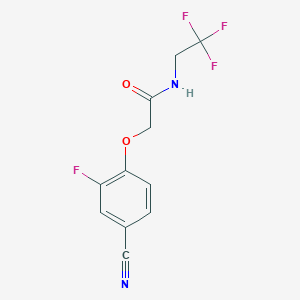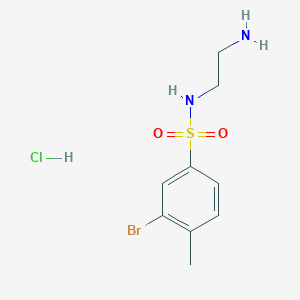
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as TFB-TAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFB-TAP is a sulfonamide compound that has been synthesized using various methods, and it has been found to exhibit potent biological activity.
作用机制
The mechanism of action of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. This compound has also been found to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and it has been found to modulate the activity of immune cells such as T cells and macrophages. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
实验室实验的优点和局限性
One of the main advantages of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride is its potent biological activity, which makes it an ideal candidate for use in various lab experiments. This compound is also relatively easy to synthesize, and it can be obtained in high yields using various methods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride. One area of interest is the development of this compound as a therapeutic agent for various diseases such as cancer and inflammation. Another area of interest is the elucidation of the mechanism of action of this compound, which could provide insights into the development of new drugs with similar properties. Additionally, the study of this compound could lead to the development of new methods for the synthesis of sulfonamide compounds with potent biological activity.
合成方法
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride can be synthesized using various methods, including the reaction of 4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride with 3-aminopropylamine hydrochloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification using various techniques such as recrystallization and column chromatography.
科学研究应用
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride has been extensively studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to modulate the immune system by regulating the production of cytokines and chemokines.
属性
IUPAC Name |
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2S.ClH/c1-8-3-4-9(7-10(8)11(12,13)14)19(17,18)16-6-2-5-15;/h3-4,7,16H,2,5-6,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFPVWYECTXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)



![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)

![[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)
![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)